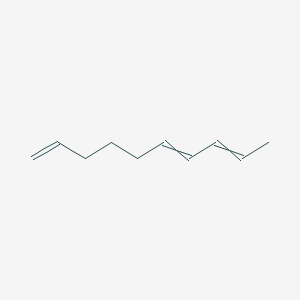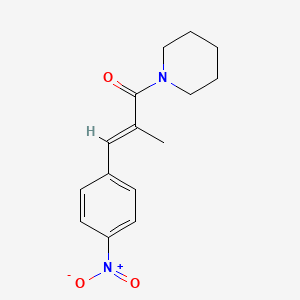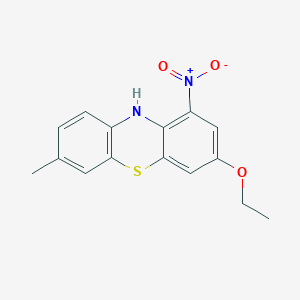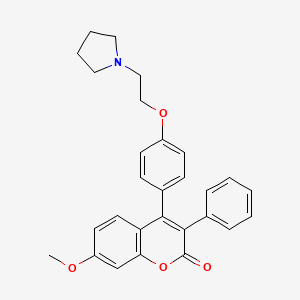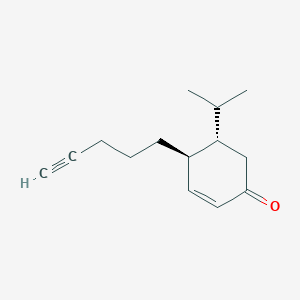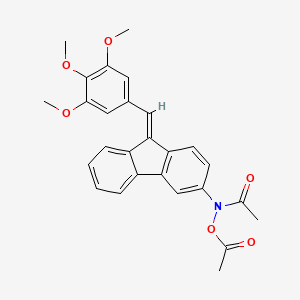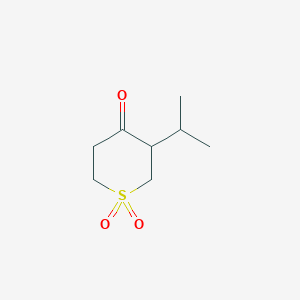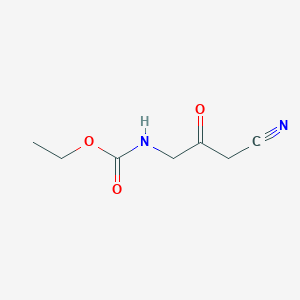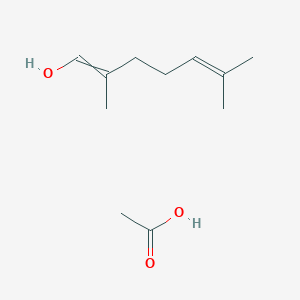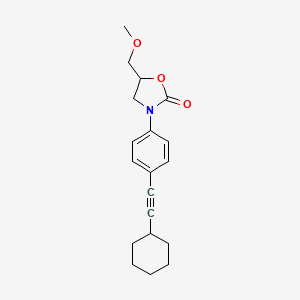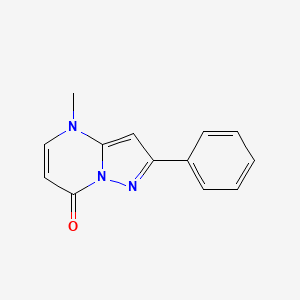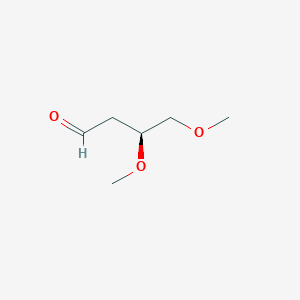
Butanal, 3,4-dimethoxy-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanal, 3,4-dimethoxy-, (S)- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a 3,4-dimethoxy substituent on the butanal chain. The (S)- configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 3,4-dimethoxy-, (S)- can be achieved through several methods. One common approach involves the use of Grignard reagents, where a Grignard reagent reacts with an appropriate aldehyde to form the desired product. Another method involves the reduction of a corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of Butanal, 3,4-dimethoxy-, (S)- may involve catalytic hydrogenation of a precursor compound under controlled conditions. This process ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Butanal, 3,4-dimethoxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield primary alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols, in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Butanal, 3,4-dimethoxy-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Butanal, 3,4-dimethoxy-, (S)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 3,4-dimethoxy substituents may also influence the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Butanal, 3,4-dimethoxy-, (S)- can be compared with other similar compounds such as:
Butanal: Lacks the 3,4-dimethoxy substituents, making it less reactive in certain chemical reactions.
3,4-Dimethoxybenzaldehyde: Contains a benzene ring, which significantly alters its chemical properties and reactivity.
Butanal, 2,3-dimethoxy-, (S)-: The position of the methoxy groups affects the compound’s stereochemistry and reactivity.
The uniqueness of Butanal, 3,4-dimethoxy-, (S)- lies in its specific substituent pattern and stereochemistry, which confer distinct chemical and biological properties.
属性
CAS 编号 |
82780-40-3 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
(3S)-3,4-dimethoxybutanal |
InChI |
InChI=1S/C6H12O3/c1-8-5-6(9-2)3-4-7/h4,6H,3,5H2,1-2H3/t6-/m0/s1 |
InChI 键 |
QTOGOWCQVDATLL-LURJTMIESA-N |
手性 SMILES |
COC[C@H](CC=O)OC |
规范 SMILES |
COCC(CC=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


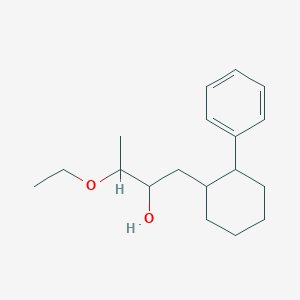
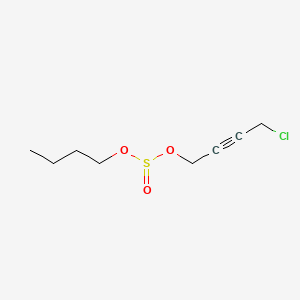
![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
